Benzofuran-2,3-dione
CAS No.: 4732-72-3
Cat. No.: VC2313907
Molecular Formula: C8H4O3
Molecular Weight: 148.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4732-72-3 |
|---|---|
| Molecular Formula | C8H4O3 |
| Molecular Weight | 148.11 g/mol |
| IUPAC Name | 1-benzofuran-2,3-dione |
| Standard InChI | InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H |
| Standard InChI Key | UUISWLJHAJBRAA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=O)O2 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=O)O2 |
Introduction
Structural Identification and Nomenclature
Chemical Identity and Structural Representation
Benzofuran-2,3-dione is a bicyclic heterocyclic compound featuring a benzene ring fused with a furan ring that contains two carbonyl groups at positions 2 and 3. The molecular structure exhibits an oxygen-containing five-membered ring fused with a six-membered benzene ring, creating the characteristic benzofuran skeleton. The presence of two adjacent carbonyl groups (dione functionality) significantly influences the compound's chemical behavior, particularly its electrophilicity and potential for various chemical transformations. This structural arrangement contributes to the compound's potential reactivity in nucleophilic addition reactions and its ability to participate in various organic transformations relevant to synthetic chemistry .
Nomenclature and Alternative Names
| Synonym | Chemical Structure Reflected |
|---|---|
| Oxisatin | Refers to its structural similarity to isatin with modified oxygen position |
| 2,3-Benzofurandione | Alternative IUPAC-style name emphasizing the dione functionality |
| 3-oxobenzofuran-2-one | Highlights the lactone and ketone functional groups |
| 1-benzofuran-2,3-dione | Alternative positional numbering system |
| NSC 122748 | National Cancer Institute designation |
Physical and Chemical Properties
Fundamental Physical Properties
Benzofuran-2,3-dione exhibits specific physicochemical properties that determine its behavior in various chemical reactions and applications. The compound's molecular formula and weight are fundamental parameters used in stoichiometric calculations and analytical determinations. These properties also influence the compound's solubility, reactivity, and potential biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄O₃ |
| Molecular Weight | 148.12 g/mol |
| CAS Registry Number | 4732-72-3 |
| MDL Number | MFCD09035228 |
| Physical State | Solid (at standard conditions) |
Chemical Reactivity Profile
The chemical behavior of Benzofuran-2,3-dione is largely dictated by its heterocyclic structure and the presence of the dione functionality. The compound contains multiple reactive sites that can participate in various chemical transformations. The adjacent carbonyl groups create an electron-deficient center, making the compound susceptible to nucleophilic attack. Additionally, the aromatic portion of the molecule can undergo typical electrophilic aromatic substitution reactions under suitable conditions. These reactivity patterns make Benzofuran-2,3-dione a versatile building block in synthetic organic chemistry, particularly in the preparation of more complex heterocyclic systems with potential biological activities .
Synthetic Methodologies
Transition-Metal-Catalyzed Approaches
Transition metals play a crucial role in the synthesis of benzofuran derivatives, including pathways that could lead to benzofuran-2,3-dione. These methods typically involve the use of transition metal catalysts to facilitate ring formation and functionalization reactions. Both isolated and bimetallic catalytic systems have been reported for constructing the benzofuran nucleus. The versatility of transition metal catalysis allows for the generation of various substitution patterns around the benzofuran core, potentially leading to derivatives of benzofuran-2,3-dione with modified properties and activities .
Electrochemical Synthetic Pathways
Recent advancements in synthetic methodology have incorporated electrochemical approaches for benzofuran synthesis. The Doerner group reported the synthesis of benzofuran derivatives using electrochemical conditions, which involved the cyclization of 2-alkynylphenols and various diselenides in the presence of platinum electrodes. This method utilizes acetonitrile as the solvent and proceeds through the formation of a seleniranium intermediate, which subsequently undergoes nucleophilic cyclization to yield the benzofuran structure. Such electrochemical methods represent environmentally friendly alternatives to traditional synthetic approaches, offering potential advantages in terms of reaction efficiency and reduced waste generation .
Interrupted Pummerer Reaction Strategy
The interrupted Pummerer reaction provides another synthetic avenue for constructing benzofuran derivatives. Kobayashi and colleagues developed a methodology involving the treatment of phenol and alkynyl sulfoxide via an interrupted Pummerer reaction to synthesize benzofuran heterocycles. This approach leverages the facile accessibility of alkynyl sulfoxides as building blocks. The reaction mechanism involves electrophilic activation of alkynyl sulfoxides with trifluoroacetic acid anhydride, followed by nucleophilic substitution with phenol to generate an intermediate. This intermediate then undergoes sigmatropic rearrangement and deprotonation to yield the target benzofuran structure. This synthetic strategy demonstrates the continued innovation in heterocyclic chemistry aimed at developing more efficient routes to important scaffolds like benzofuran-2,3-dione .
| Manufacturer | Product Number | Purity | Quantity | Price (USD) | Last Updated |
|---|---|---|---|---|---|
| TRC | B426055 | Not specified | 50mg | $200 | 2021-12-16 |
| TRC | B426055 | Not specified | 100mg | $310 | 2021-12-16 |
| American Custom Chemicals Corporation | CHM0371921 | 95.00% | 5MG | $497.77 | 2021-12-16 |
| Chemenu | CM161598 | 95% | 1g | $1075 | 2021-12-16 |
| Crysdot | CD11120623 | 95+% | 1g | $1150 | 2021-12-16 |
Applications and Research Significance
Industrial and Research Applications
Benzofuran-2,3-dione finds primary application in industrial and scientific research contexts. As a heterocyclic compound with unique structural features, it serves as a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic systems. The compound's reactivity profile makes it suitable for various chemical transformations, enabling the generation of diverse chemical libraries for structure-activity relationship studies. In industrial settings, benzofuran-2,3-dione may serve as an intermediate in the synthesis of specialty chemicals, pharmaceuticals, or advanced materials with specific functional properties .
Related Compounds and Structural Derivatives
Oxime Derivatives and Functional Analogs
| Derivative | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Benzofuran-2,3-dione, 2-[O-(2-acetoxyethyl)oxime], 3-(O-methyloxime), isomer 1 | C₁₃H₁₄N₂O₅ | 278.26 |
| Benzofuran-2,3-dione, 2-[O-(2-hydroxyethyl)oxime], 3-(O-methyloxime), TMS, isomer 2 | C₁₄H₂₀N₂O₄Si | 308.41 |
Polymeric Forms and Complex Derivatives
Beyond simple functional group modifications, benzofuran-2,3-dione can participate in polymerization reactions, leading to more complex macromolecular structures with specialized properties. The compound's dione functionality makes it suitable for incorporation into polymeric systems through various polymerization mechanisms. These polymeric derivatives may exhibit modified physical properties, solubility characteristics, and application potential compared to the monomeric form. The integration of benzofuran-2,3-dione into polymeric architectures represents an area of potential interest for materials science applications .
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